molecular formula C14H12BrN3O4 B11112238 N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

Cat. No.: B11112238
M. Wt: 366.17 g/mol
InChI Key: PLOJNYJHXKMEOC-REZTVBANSA-N
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Description

N~2~-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydrazone linkage, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N~2~-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE
  • N~2~-(2-{2-[(E)-1-(5-METHOXY-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE

Uniqueness

N~2~-(2-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and methoxy analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12BrN3O4/c15-10-3-4-11(19)9(6-10)7-17-18-13(20)8-16-14(21)12-2-1-5-22-12/h1-7,19H,8H2,(H,16,21)(H,18,20)/b17-7+

InChI Key

PLOJNYJHXKMEOC-REZTVBANSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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